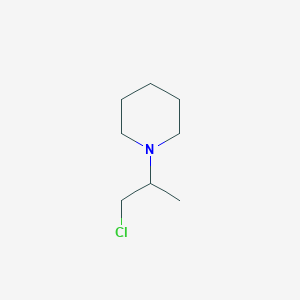

1-(1-Chloropropan-2-yl)piperidine

説明

1-(1-Chloropropan-2-yl)piperidine is a piperidine derivative featuring a branched chloroalkane substituent at the nitrogen atom of the heterocyclic ring.

特性

IUPAC Name |

1-(1-chloropropan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCHJUCFKGEGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloropropan-2-ol with piperidine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-Chloropropan-2-yl)piperidine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

化学反応の分析

1-(1-Chloropropan-2-yl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of 1-(1-Chloropropan-2-yl)piperidine can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The major products formed from these reactions include chloropropanoic acids and other oxidized derivatives.

Reduction Reactions: Reduction of 1-(1-Chloropropan-2-yl)piperidine can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products formed from these reactions include chloropropanol derivatives.

Substitution Reactions: Substitution reactions involving 1-(1-Chloropropan-2-yl)piperidine typically involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions include various substituted piperidines.

科学的研究の応用

Antimalarial Activity

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including 1-(1-Chloropropan-2-yl)piperidine, in the context of antimalarial activity. The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the piperidine structure can enhance potency and selectivity against the parasite while improving metabolic stability in vivo .

Central Nervous System (CNS) Disorders

The compound's structural similarity to known CNS-active agents positions it as a potential candidate for the treatment of neurological disorders. For instance, derivatives of piperidine have been studied for their selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to selectively inhibit these enzymes could lead to significant therapeutic benefits.

Receptor Binding Affinity

Research has shown that piperidine derivatives exhibit varying affinities for different receptors, including serotonin transporters (SERT), norepinephrine transporters (NET), and histamine receptors (H3). For example, certain derivatives have demonstrated high binding affinity for SERT and NET, suggesting their potential as antidepressant agents . The modulation of receptor activity through structural changes can lead to compounds with balanced pharmacological profiles.

Case Studies

Several case studies have documented the pharmacological effects of 1-(1-Chloropropan-2-yl)piperidine derivatives:

- Antidepressant Activity : In vitro studies have indicated that specific piperidine derivatives show significant antidepressant-like effects in behavioral models, outperforming traditional antidepressants like duloxetine .

- MAO Inhibition : A study demonstrated that certain piperidine compounds selectively inhibit MAO-B with high potency, suggesting their application in treating Parkinson's disease .

- Antiparasitic Efficacy : Compounds derived from piperidine have been tested against P. falciparum, showcasing improved metabolic stability and efficacy compared to existing treatments .

Data Table: Summary of Findings

作用機序

The mechanism by which 1-(1-Chloropropan-2-yl)piperidine exerts its effects depends on its specific application. The exact pathways involved in these interactions can vary depending on the biological system and the specific context in which the compound is used.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives exhibit diverse biological and chemical profiles depending on substituent type, position, and stereochemistry. Below is a detailed comparison of 1-(1-Chloropropan-2-yl)piperidine with structurally or functionally related compounds:

1-(3-Chloropropyl)piperidine Hydrochloride

- Structure : Linear 3-chloropropyl chain attached to piperidine.

- Activity: Acts as a Topoisomerase I (Top1) inhibitor with moderate activity (++ level) in indenoisoquinoline derivatives. The chloropropyl chain enhances DNA intercalation and enzyme interaction .

- Key Difference : The linear chloropropyl group in this compound vs. the branched 1-chloropropan-2-yl group in the target molecule may lead to distinct steric interactions in biological systems.

Phencyclidine (1-(1-Phenylcyclohexyl)piperidine, PCP)

- Structure : Piperidine with a phenylcyclohexyl substituent.

- Activity: Central nervous system (CNS) stimulant and depressant, inducing catalepsy and anesthesia at high doses. Lacks analgesic properties at non-anesthetic doses .

- Comparison : Unlike PCP’s bulky phenylcyclohexyl group, 1-(1-Chloropropan-2-yl)piperidine has a smaller chlorinated alkyl chain, likely reducing CNS penetration and toxicity. Chlorine’s electronegativity may enhance stability and metabolic resistance compared to PCP’s aromatic substituent.

1-(4-Chlorophenyl)piperidine-2,6-dione

- Structure : Piperidine-dione with a 4-chlorophenyl group.

- Synthesis: Catalyzed by ZnCl₂ in ethanol, yielding symmetrical glutarimide derivatives .

- Activity : Precursor for antimicrobial agents; chlorine enhances electrophilicity and interaction with microbial enzymes .

- Key Difference: The dione ring in this compound introduces hydrogen-bonding capability absent in 1-(1-Chloropropan-2-yl)piperidine, which may limit its versatility in non-polar environments.

1-[1-Oxo-3-(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]piperidine

- Structure : Piperidine with a conjugated propenyl ketone and aryl group.

- Source : Isolated from Piper nigrum roots .

- Activity : Natural analogs exhibit α-glucosidase inhibition (e.g., IC₅₀ = 0.207 mM for a related compound vs. 0.353 mM for acarbose) .

- Comparison : The chloropropan-2-yl group in the target compound lacks the conjugated ketone and aryl moieties, likely reducing enzymatic inhibition but improving lipophilicity.

Substituent Effects on Bioactivity

- Chlorine Position : Branched chloroalkanes (e.g., 1-chloropropan-2-yl) may enhance metabolic stability compared to linear chains (e.g., 3-chloropropyl) due to reduced enzymatic accessibility.

Data Tables

Table 1: Structural and Functional Comparison

生物活性

1-(1-Chloropropan-2-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1-(1-Chloropropan-2-yl)piperidine features a piperidine ring substituted with a chloropropyl group. The presence of the chlorine atom and the propan-2-yl group significantly influences its biological properties.

Anticonvulsant Activity

Research has indicated that certain piperidine derivatives exhibit anticonvulsant properties. A study synthesized various piperidine derivatives, including 1-(1-Chloropropan-2-yl)piperidine, and tested them for their anticonvulsant effects using the maximal electroshock (MES) model in rats. The findings suggested that while some derivatives showed significant activity, others did not demonstrate any anticonvulsant effect, highlighting the importance of structural modifications in enhancing efficacy .

Antifungal Activity

Piperidine derivatives have been investigated for their antifungal activity against resistant strains of Candida auris. A series of novel piperidine-based compounds were synthesized and tested for their ability to disrupt fungal cell membranes and induce apoptosis. The results indicated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of piperidine derivatives has also been explored. In one study, compounds derived from piperidine were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that specific modifications to the piperidine structure could enhance cytotoxicity and apoptosis induction in cancer cells, indicating a promising avenue for drug development .

Structure-Activity Relationships (SAR)

The SAR studies of piperidine derivatives reveal that modifications at specific positions on the piperidine ring can significantly affect biological activity. For instance, disubstituted piperidines demonstrated enhanced selectivity for monoamine oxidase (MAO) inhibition compared to monosubstituted variants, with certain configurations showing greater potency against MAO-A or MAO-B isoforms .

Case Studies

Several case studies highlight the biological activity of 1-(1-Chloropropan-2-yl)piperidine:

- Anticonvulsant Screening : In a study involving multiple synthesized compounds, 1-(1-Chloropropan-2-yl)piperidine was part of a series tested for anticonvulsant properties. The results indicated variable effectiveness depending on structural modifications .

- Antifungal Efficacy : The compound was included in a broader investigation into antifungal agents against C. auris, where it was shown that certain derivatives could induce cell cycle arrest and apoptosis in fungal cells, marking them as potential candidates for further development .

- Cancer Cell Cytotoxicity : Research indicated that specific piperidine derivatives led to significant cytotoxic effects on hypopharyngeal tumor cells, suggesting that structural variations could enhance anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。